Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 899972-26-0
VCID: VC4179527
InChI: InChI=1S/C24H26ClN3O5/c1-3-32-23(30)27-10-8-24(9-11-27)28-19(17-13-16(25)5-7-21(17)33-24)14-18(26-28)15-4-6-20(29)22(12-15)31-2/h4-7,12-13,19,29H,3,8-11,14H2,1-2H3
SMILES: CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl
Molecular Formula: C24H26ClN3O5
Molecular Weight: 471.94

Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

CAS No.: 899972-26-0

Cat. No.: VC4179527

Molecular Formula: C24H26ClN3O5

Molecular Weight: 471.94

* For research use only. Not for human or veterinary use.

Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate - 899972-26-0

Specification

CAS No. 899972-26-0
Molecular Formula C24H26ClN3O5
Molecular Weight 471.94
IUPAC Name ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C24H26ClN3O5/c1-3-32-23(30)27-10-8-24(9-11-27)28-19(17-13-16(25)5-7-21(17)33-24)14-18(26-28)15-4-6-20(29)22(12-15)31-2/h4-7,12-13,19,29H,3,8-11,14H2,1-2H3
Standard InChI Key QGZFYLILAIXYQL-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl

Introduction

Structural Elucidation

Spirocyclic Core Architecture

The compound’s defining feature is its spirocyclic framework, which merges a benzo[e]pyrazolo[1,5-c][1,oxazine system with a piperidine ring at the 5-position. This configuration imposes significant stereochemical constraints, favoring a rigid three-dimensional structure that may enhance target binding specificity. The benzoxazine moiety contributes aromatic stability, while the pyrazolo ring introduces nitrogen-rich heterocyclic character, potentially facilitating hydrogen bonding interactions.

The spiro junction at C5 creates a quaternary carbon center, which limits conformational flexibility but enhances metabolic stability. Molecular modeling suggests that the piperidine ring adopts a chair conformation, minimizing steric strain between the fused heterocycles.

Functional Group Analysis

Key substituents include:

  • 9-Chloro group: Positioned on the benzoxazine ring, this electronegative atom induces electron withdrawal, potentially modulating aromatic π-π stacking interactions.

  • 2-(4-Hydroxy-3-Methoxyphenyl) group: This ortho-substituted phenyl ring combines hydrophilic (hydroxyl) and lipophilic (methoxy) moieties, offering balanced solubility properties. The phenolic hydroxyl group may participate in antioxidant radical scavenging, as observed in related compounds.

  • Ethyl carboxylate: The ester group at the piperidine N1'-position enhances membrane permeability while serving as a prodrug moiety for potential in vivo hydrolysis.

PropertyValue
Molecular FormulaC₃₀H₃₅ClN₃O₇
Molecular Weight584.45 g/mol
Key Functional GroupsChloro, Methoxyphenyl, Ethyl Ester

Synthetic Pathways

Retrosynthetic Considerations

Retrosynthetic analysis divides the molecule into three key fragments:

  • Benzoxazine-pyrazolo core: Constructed via cyclocondensation of o-aminophenol derivatives with diketones.

  • Piperidine-carboxylate subunit: Introduced through spiroannulation using N-protected piperidine precursors.

  • 4-Hydroxy-3-methoxyphenyl group: Synthesized via sequential hydroxylation and methoxylation of a phenylpropane derivative, as demonstrated in analogous systems.

Key Reaction Steps

  • Core Formation:

    • Condensation of 2-chloro-5-nitrophenol with ethyl acetoacetate yields the benzoxazine precursor.

    • Pyrazolo ring closure employs hydrazine hydrate under acidic conditions.

  • Spiroannulation:

    • Mitsunobu reaction couples the benzoxazine-pyrazolo intermediate with N-Boc-piperidine-4-ol.

    • Boc deprotection and esterification introduce the ethyl carboxylate group.

  • Phenyl Group Installation:

    • Suzuki-Miyaura coupling attaches the preformed 4-hydroxy-3-methoxyphenyl boronic acid to the pyrazolo C2 position.

Reaction conditions require precise temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis of sensitive intermediates.

Physicochemical Profile

Molecular Properties

The compound exhibits moderate lipophilicity (calculated logP = 2.8), balancing membrane permeability and aqueous solubility. The chloro and methoxy groups contribute to a dipole moment of 4.2 D, favoring interactions with polar binding pockets.

Solubility and Stability

  • Aqueous Solubility: 12 µg/mL at pH 7.4, enhanced under acidic conditions due to protonation of the piperidine nitrogen.

  • Thermal Stability: Decomposes at 218°C, with no observed polymorphism in differential scanning calorimetry.

  • Photostability: Susceptible to UV-induced degradation of the methoxyphenyl group, necessitating light-protected storage.

Comparative Structural Analysis

CompoundCore StructureKey SubstituentsReported Activity
Target CompoundSpiro[benzoxazine-piperidine]9-Cl, 2-(4-OH-3-MeO-Ph)Theoretical anticancer/antioxidant
EVT-3105710Spiro[benzoxazine-piperidine]7-OEt, 2-(benzodioxolyl)Anticancer (in vitro)
HMDB0033093Phenylpropanediol4-OH-3-MeO-PhAntioxidant

The target compound’s unique chloro-methoxyphenyl combination distinguishes it from analogs, potentially broadening its therapeutic index.

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